molecular formula C20H16O2 B14384534 (2-Methoxychrysen-5-YL)methanol CAS No. 87901-87-9

(2-Methoxychrysen-5-YL)methanol

Cat. No.: B14384534
CAS No.: 87901-87-9
M. Wt: 288.3 g/mol
InChI Key: BCSLYOSEIAERBX-UHFFFAOYSA-N
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Description

(2-Methoxychrysen-5-YL)methanol is an organic compound that belongs to the class of alcohols It features a methanol group attached to a chrysen ring system, which is further substituted with a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxychrysen-5-YL)methanol typically involves the following steps:

    Formation of the Chrysen Ring System: The chrysen ring system can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxychrysen-5-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted chrysen derivatives.

Scientific Research Applications

(2-Methoxychrysen-5-YL)methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxychrysen-5-YL)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Chrysen-5-YL)methanol: Lacks the methoxy group, which may result in different chemical and biological properties.

    (2-Hydroxychrysen-5-YL)methanol: Contains a hydroxyl group instead of a methoxy group, leading to variations in reactivity and applications.

Uniqueness

(2-Methoxychrysen-5-YL)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87901-87-9

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(2-methoxychrysen-5-yl)methanol

InChI

InChI=1S/C20H16O2/c1-22-16-7-9-18-14(11-16)6-8-19-17-5-3-2-4-13(17)10-15(12-21)20(18)19/h2-11,21H,12H2,1H3

InChI Key

BCSLYOSEIAERBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3CO

Origin of Product

United States

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